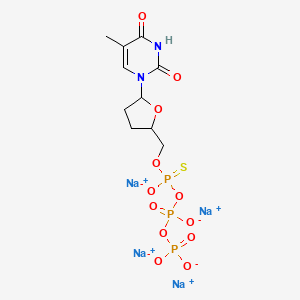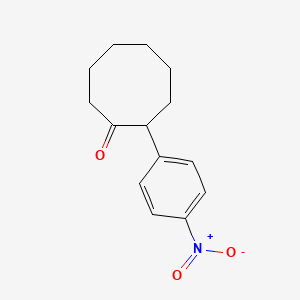![molecular formula C9H10BrN3O B12077548 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with ethyl glyoxylate to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules
Common Reagents and Conditions
Substitution Reactions: Alkyl halides, K₂CO₃ in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
科学的研究の応用
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor and its anticancer, antibacterial, and antifungal activities.
Material Science: Used in the development of advanced materials due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is facilitated by the electronic properties of the triazole ring and the presence of the bromine atom .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A basic triazole structure without substitutions.
4-Bromo-1H-1,2,3-triazole: Similar structure but lacks the methoxyethyl group.
1-(2-Methoxyethyl)-1H-1,2,3-triazole: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct electronic and steric properties.
特性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
4-bromo-1-(2-methoxyethyl)benzotriazole |
InChI |
InChI=1S/C9H10BrN3O/c1-14-6-5-13-8-4-2-3-7(10)9(8)11-12-13/h2-4H,5-6H2,1H3 |
InChIキー |
KJNXVGUJXCMOKY-UHFFFAOYSA-N |
正規SMILES |
COCCN1C2=C(C(=CC=C2)Br)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






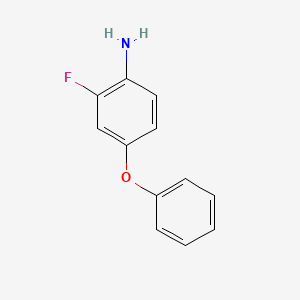
![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
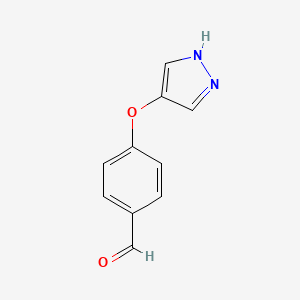

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
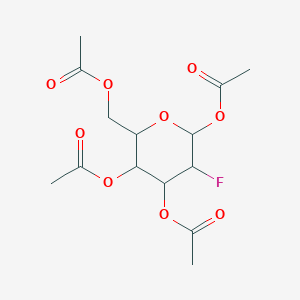
![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
